molecular formula C15H16N2OS B2976368 2-amino-N-(2-methylphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide CAS No. 126718-66-9

2-amino-N-(2-methylphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

Cat. No.: B2976368
CAS No.: 126718-66-9
M. Wt: 272.37
InChI Key: OXCUKIHTFVOBAQ-UHFFFAOYSA-N
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Description

2-Amino-N-(2-methylphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide is a complex organic compound characterized by its unique molecular structure. This compound features a thiophene ring, an amino group, and a carboxamide group, making it a versatile molecule in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the thiophene ring. One common method is the cyclization of a suitable precursor containing sulfur and carbon atoms. The reaction conditions often require high temperatures and the presence of a catalyst to facilitate the formation of the thiophene ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure efficiency and consistency. The use of automated systems and advanced purification techniques helps in achieving high purity and yield.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed:

  • Oxidation: Formation of sulfoxides or sulfones.

  • Reduction: Production of amines or alcohols.

  • Substitution: Introduction of different functional groups, leading to a variety of derivatives.

Scientific Research Applications

This compound has found applications in various fields, including chemistry, biology, medicine, and industry.

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in organic synthesis research.

  • Biology: The compound's biological activity has been studied for potential therapeutic uses, such as in the development of new drugs.

  • Medicine: It may be explored for its pharmacological properties, including potential anti-inflammatory or anticancer activities.

  • Industry: Its unique properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. The amino group and carboxamide group play crucial roles in binding to receptors or enzymes, leading to biological responses. The thiophene ring contributes to the compound's stability and reactivity.

Comparison with Similar Compounds

  • 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide

  • 2-Amino-N-(2-methylphenyl)benzamide

Uniqueness: This compound stands out due to its unique combination of functional groups and the presence of the thiophene ring, which imparts distinct chemical and biological properties compared to similar compounds.

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Properties

IUPAC Name

2-amino-N-(2-methylphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2OS/c1-9-5-2-3-7-11(9)17-15(18)13-10-6-4-8-12(10)19-14(13)16/h2-3,5,7H,4,6,8,16H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXCUKIHTFVOBAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=C(SC3=C2CCC3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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